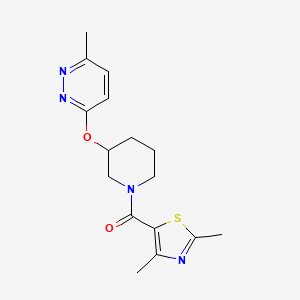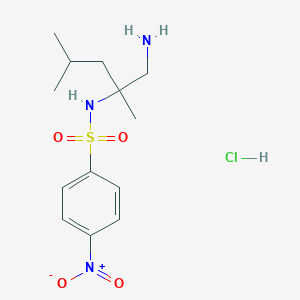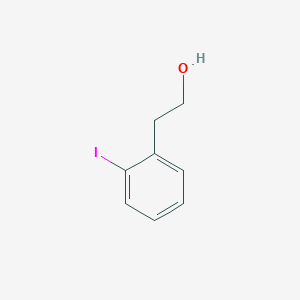![molecular formula C26H35ClN4O4S2 B2516879 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride CAS No. 1321751-78-3](/img/structure/B2516879.png)
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be designed for pharmacological or biological activity, given the presence of functional groups commonly seen in drug molecules, such as benzamide, sulfonyl, and dimethylaminoethyl moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and activity, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves the coupling of an amine with an acid chloride or the modification of existing structures to introduce new functional groups . For example, the synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives involves structural modification of metoclopramide . Similarly, the synthesis of sulfonyl, phenoxy benzene, and dibenzoazepine substituted benzamides involves various steps of functionalization and coupling . These methods could potentially be applied to the synthesis of the compound , with appropriate modifications to introduce the specific sulfonyl, methoxy, and thiazolyl groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy, and in some cases, confirmed by single-crystal X-ray diffraction . The presence of specific functional groups like sulfonyl and dimethylaminoethyl groups can influence the molecular conformation and intermolecular interactions, such as hydrogen bonding, which can be crucial for the biological activity of the compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, N-sulfonylamines can react with azirines to form thiadiazoles and oxathiazoles . The presence of a dimethylamino group can also facilitate reactions such as S-methylation . These reactions are important for further functionalization or for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like methoxy, methyl, and sulfonyl groups can affect these properties and, consequently, the pharmacokinetics of the compound . The antitumor, anti-inflammatory, antimicrobial, and prokinetic activities of similar compounds suggest that the compound may also possess diverse biological activities, which would need to be confirmed through pharmacological testing .
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4S2.ClH/c1-18-7-6-14-29(17-18)36(32,33)21-11-9-20(10-12-21)25(31)30(16-15-28(3)4)26-27-23-22(34-5)13-8-19(2)24(23)35-26;/h8-13,18H,6-7,14-17H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDBDDGIQGPQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=CC(=C4S3)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2516796.png)
![2-benzyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2516800.png)



![4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid](/img/structure/B2516805.png)

![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2516809.png)




![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)
![5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2516818.png)